Cas no 1045-97-2 (2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-3-phenyl-5-(2-propen-1-yl)-)
1045-97-2 structure
Product Name:2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-3-phenyl-5-(2-propen-1-yl)-
N.o CAS:1045-97-2
MF:C19H22N2O3
MW:326.389585018158
CID:141497
PubChem ID:13974
Update Time:2025-04-19
2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-3-phenyl-5-(2-propen-1-yl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-3-phenyl-5-(2-propen-1-yl)-
- 1-Cyclohexyl-3-phenyl-5-(2-propenyl)barbituric acid
- 1-cyclohexyl-3-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
- 1-cyclohexyl-3-phenyl-5-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Phenyl-3-cyclohexyl-5-allyl-barbitursaeure
- 5-Allyl-1-cyclohexyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Allyl-1-cyclohexyl-3-phenylbarbituric acid
- 5-allyl-1-cyclohexyl-3-phenyl-pyrimidine-2,4,6-trione
- AC1L22VK
- BARBITURIC ACID, 5-ALLYL-1-CYCLOHEXYL-3-PHENYL-
- BRN 0764997
- LS-23701
- 1045-97-2
- DTXSID70909011
- 1-CYCLOHEXYL-3-PHENYL-5-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE
-
- Inchi: 1S/C19H22N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2-3,5-6,10-11,15-16H,1,4,7-9,12-13H2
- Chave InChI: KUOBVCZIZVOJEJ-UHFFFAOYSA-N
- SMILES: O=C1C(CC=C)C(N(C2C=CC=CC=2)C(N1C1CCCCC1)=O)=O
Propriedades Computadas
- Massa Exacta: 326.16316
- Massa monoisotópica: 326.163043
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 4
- Complexidade: 519
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 57.7
- XLogP3: 3.7
Propriedades Experimentais
- Densidade: 1.202
- Ponto de ebulição: 445.2°C at 760 mmHg
- Ponto de Flash: 184°C
- Índice de Refracção: 1.575
- PSA: 57.69
- LogP: 3.50970
2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-3-phenyl-5-(2-propen-1-yl)- Literatura Relacionada
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
1045-97-2 (2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-3-phenyl-5-(2-propen-1-yl)-) Produtos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel